molecular formula C22H28N6O4S B2667198 N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396747-31-1

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2667198
M. Wt: 472.56
InChI Key: FXZYDQSRDJDJMW-UHFFFAOYSA-N
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Description

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28N6O4S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Cytotoxic Effects

Aromatic sulfonamides containing a condensed piperidine moiety have been investigated for their potential oxidative stress-inducing anticancer agents. A study synthesized a library of piperidine ring-fused aromatic sulfonamides, including compounds with similar structures to the one mentioned, showing induced oxidative stress and glutathione depletion in melanoma and leukemia cells, exerting cytotoxic effects in micromolar concentrations. Among these compounds, several exhibited significant cytotoxicity with low EC50 values on leukemia cells and were active against various cancer types, including leukemia, melanoma, glioblastoma, and breast, liver, and lung cancer cells (Madácsi et al., 2013).

Alpha-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high affinity for the α1-adrenoceptor and moderate selectivity over α2-receptor subtype. Some compounds showed antagonistic activity at α1A- and α1B-adrenoceptor subtypes, indicating potential applications in treating conditions like hypertension without significantly affecting blood pressure (Rak et al., 2016).

Chemical Synthesis

Research on oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds discusses a methodology for the efficient cyclization reactions to afford a variety of piperidine and tetrahydroisoquinoline structures. This method demonstrates the utility of similar sulfonamide compounds for the rapid construction of structurally complex nitrogen-containing heterocycles, highlighting their significance in chemical synthesis (Allen et al., 2009).

Enzyme Inhibition

Another area of application includes the synthesis of inhibitors for phenylethanolamine N-methyltransferase (PNMT), with certain sulfonamide compounds showing remarkable potency and selectivity. These inhibitors are designed to penetrate the blood-brain barrier, indicating potential applications in neuroscience and pharmacology (Grunewald et al., 2005).

properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-33(31,32)28-10-2-3-17-4-5-18(13-19(17)28)26-22(30)21(29)25-14-16-6-11-27(12-7-16)20-15-23-8-9-24-20/h4-5,8-9,13,15-16H,2-3,6-7,10-12,14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYDQSRDJDJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

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